REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:6]=[CH:5][N:4](C2C=NC=CC=2)[N:3]=1.BrC1C=NC=CC=1.Cl[C:21]1[CH:25]=[CH:24][NH:23][N:22]=1.N1C=CC=N1.[CH3:31][N:32]([CH3:37])[S:33](Cl)(=[O:35])=[O:34].[H-].[Na+]>>[Cl:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.[CH3:31][N:32]([CH3:37])[S:33]([N:23]1[CH:24]=[CH:25][CH:21]=[N:22]1)(=[O:35])=[O:34] |f:5.6|
|
Name
|
(3-halo-1-(pyridin-3-yl)-1H-pyrazol-4-yl)amides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
carbamates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-(3-chloro-1H-pyrazol-1-yl)pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NN(C=C1)C=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NNC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The route to prepare such compounds
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NNC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)N1N=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:6]=[CH:5][N:4](C2C=NC=CC=2)[N:3]=1.BrC1C=NC=CC=1.Cl[C:21]1[CH:25]=[CH:24][NH:23][N:22]=1.N1C=CC=N1.[CH3:31][N:32]([CH3:37])[S:33](Cl)(=[O:35])=[O:34].[H-].[Na+]>>[Cl:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.[CH3:31][N:32]([CH3:37])[S:33]([N:23]1[CH:24]=[CH:25][CH:21]=[N:22]1)(=[O:35])=[O:34] |f:5.6|
|
Name
|
(3-halo-1-(pyridin-3-yl)-1H-pyrazol-4-yl)amides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
carbamates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-(3-chloro-1H-pyrazol-1-yl)pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NN(C=C1)C=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NNC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The route to prepare such compounds
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NNC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)N1N=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |